![molecular formula C11H14N4 B2825648 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine CAS No. 922723-25-9](/img/structure/B2825648.png)
2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine
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Overview
Description
“2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine” is an organic compound . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions . For instance, in one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, in the synthesis process, different reactions are used to build the pyrimidine ring and attach the piperazine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The molecular formula of the compound is C11H14N4 and its molecular weight is 202.26 .
Scientific Research Applications
Antimicrobial Activity
Research by Yurttaş et al. (2016) explored the synthesis of derivatives related to 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine, focusing on their antimicrobial activity. They synthesized a range of compounds and tested them against various microorganism strains. Their findings indicated significant antimicrobial activity for some of these compounds, highlighting the potential of this compound derivatives in antimicrobial applications (Yurttaş et al., 2016).
Antitumor Activity
A study by Zhao et al. (2013) synthesized and evaluated diaryl urea derivatives containing a 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group for their cytotoxic activities against human cancer cell lines. Some compounds in this series exhibited significant antitumor activities, offering insights into the potential use of this compound derivatives in cancer treatment (Zhao et al., 2013).
Antiviral Activity
Nagalakshmamma et al. (2020) designed and synthesized urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine to investigate their potential as tobacco mosaic virus (TMV) inhibitors. This research demonstrated the antiviral activity of these compounds against TMV, suggesting another application of this compound derivatives in the field of virology (Nagalakshmamma et al., 2020).
Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) investigated a series of derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety for their potential antiarrhythmic and antihypertensive activities. The study indicated significant activities in both domains, opening up possibilities for cardiovascular applications of these compounds (Malawska et al., 2002).
Monoamine Oxidase Inhibition
Kaya et al. (2017) synthesized a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives and screened them for their monoamine oxidase A and B inhibitory activity. Some compounds exhibited selective MAO-A inhibitory activity, suggesting their potential use in neuropsychiatric and neurological disorders (Kaya et al., 2017).
Safety and Hazards
Future Directions
The future research directions for “2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine” could involve further exploration of its potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammation . Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
The primary targets of 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in a reduction of endoplasmic reticulum (ER) stress and apoptosis .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune responses, inflammation, and cell survival. The compound’s action on this pathway leads to downstream effects such as the inhibition of ER stress and apoptosis .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . Specifically, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
While the specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it’s known that factors such as temperature, pH, and the presence of other molecules can influence the action of chemical compounds
properties
IUPAC Name |
2-(4-prop-2-ynylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-6-14-7-9-15(10-8-14)11-12-4-3-5-13-11/h1,3-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTPFTWCSRAELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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